REACTION_CXSMILES
|
C([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[C:7]([OH:12])[CH:6]=1)C.C([O-])([O-])=O.[K+].[K+].C(I)CCCCCCC>CC(C)=O.C1OCCOCCOCCOCCOCCOC1>[OH:11][C:9]1[CH:10]=[C:5]([CH:6]=[C:7]([OH:12])[CH:8]=1)[C:4]([OH:13])=[O:3] |f:1.2.3|
|
Name
|
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=CC(=C1)O)O)=O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
21.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
To this residue, water and ethyl acetate were added
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water and brine solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
to dry ness
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (3-4% ethyl acetate in dichloromethane)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |